SIRT3 Inhibitory Potency and Isoform Selectivity: 5-(Triazol-1-yl)nicotinic Acid vs. 3-TYP
5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid (compound 2 in the primary reference) inhibits SIRT3 with an IC₅₀ of 16 nM, compared to SIRT1 IC₅₀ of 88 nM and SIRT2 IC₅₀ of 92 nM. The closely related analog 3-TYP (3-(1H-1,2,3-triazol-4-yl)pyridine) exhibits an identical SIRT3 IC₅₀ of 16 nM [1]. The key differentiator is functional: the carboxylic acid of the target compound enables aqueous solubility and further derivatization (e.g., amide coupling, metal coordination) that is impossible with 3-TYP, making it the preferred scaffold for probe development and bifunctional conjugate design despite comparable enzyme potency .
| Evidence Dimension | SIRT3 inhibitory potency (IC₅₀) and isoform selectivity vs. SIRT1/SIRT2 |
|---|---|
| Target Compound Data | SIRT3 IC₅₀ = 16 nM; SIRT1 IC₅₀ = 88 nM; SIRT2 IC₅₀ = 92 nM (compound 2 / 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid) |
| Comparator Or Baseline | 3-TYP (3-(1H-1,2,3-triazol-4-yl)pyridine): SIRT3 IC₅₀ = 16 nM; SIRT1 IC₅₀ = 88 nM; SIRT2 IC₅₀ = 92 nM |
| Quantified Difference | Identical enzymatic IC₅₀ values; functional differentiation arises from the carboxylic acid handle (absent in 3-TYP) |
| Conditions | Recombinant human sirtuin isoforms, fluorescence-based deacetylation assay using Z-MAL substrate |
Why This Matters
Equivalent target engagement combined with a synthetically accessible carboxylic acid anchor makes the target compound the superior choice for chemical biology probe development requiring conjugation to fluorophores, biotin, or solid supports.
- [1] Galli, U. et al. (2012) 'Identification of a sirtuin 3 inhibitor that displays selectivity over sirtuin 1 and 2', European Journal of Medicinal Chemistry, 55, pp. 58–66. View Source
